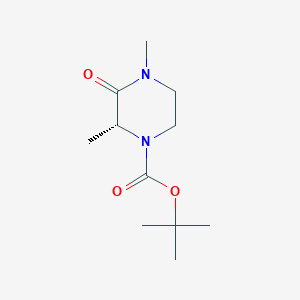

tert-butyl (R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate

描述

The compound tert-butyl (R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at position 1, methyl substituents at positions 2 and 4, and a ketone moiety at position 2. The (R) configuration indicates stereochemical specificity at the chiral center, which is critical for its interactions in biological or synthetic contexts . Piperazine derivatives are widely employed in pharmaceutical chemistry due to their versatility as scaffolds for drug discovery, particularly in kinase inhibitors, antipsychotics, and antiviral agents. The Boc group enhances solubility and stability during synthesis, while the methyl and oxo groups influence steric and electronic properties, affecting reactivity and binding affinity.

属性

分子式 |

C11H20N2O3 |

|---|---|

分子量 |

228.29 g/mol |

IUPAC 名称 |

tert-butyl (2R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate |

InChI |

InChI=1S/C11H20N2O3/c1-8-9(14)12(5)6-7-13(8)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3/t8-/m1/s1 |

InChI 键 |

LIHLBMDKRWLUAP-MRVPVSSYSA-N |

手性 SMILES |

C[C@@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)C |

规范 SMILES |

CC1C(=O)N(CCN1C(=O)OC(C)(C)C)C |

产品来源 |

United States |

准备方法

Methylation and Oxidation

The 2- and 4-methyl groups are introduced via alkylation or nucleophilic substitution. Search Result demonstrates the use of methylating agents like methyl iodide in the presence of strong bases (e.g., potassium tert-butoxide). For instance, methyl 3-methoxyacrylate serves as both an electrophile and a carbonyl source in a Michael addition–cyclization sequence.

Oxidation of secondary alcohols to ketones (e.g., at the 3-position) is achieved using oxidizing agents such as Dess-Martin periodinane or Swern conditions. Yields for these steps vary between 43% and 86%, depending on solvent polarity and temperature.

Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is critical for protecting the piperazine nitrogen during functionalization. Di-tert-butyl dicarbonate (Boc₂O) is commonly used in the presence of bases like triethylamine. Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid) regenerates the free amine for further modifications.

Industrial-Scale Synthesis and Process Optimization

Scalable production demands simplified workflows and high atom economy. The patent in Search Result outlines a four-step industrial process:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Optical resolution of racemic intermediate | THF, −78°C to 0°C | 84% |

| 2 | Base-mediated ring closure | KOtBu, 25–35°C | 85% |

| 3 | Boc protection | Boc₂O, DCM, rt | 90% |

| 4 | Racemization recycling | NaOH, H₂O, 30°C | 95% |

This method achieves an overall yield of 68% while using commercially available reagents, making it economically viable.

Purification and Analytical Characterization

Final purification typically involves flash chromatography (e.g., silica gel with ethyl acetate/heptane gradients) or recrystallization. Search Result reports a purity >95% after column chromatography. Analytical techniques such as ¹H NMR, HPLC, and mass spectrometry confirm structural integrity and enantiomeric excess. For example, the isomeric SMILES string C[C@@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)C corresponds to the (R)-configuration.

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methods for synthesizing this compound:

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclization-Resolution | High enantiopurity | Multi-step, costly resolving agents | 68% |

| Asymmetric Catalysis | Fewer steps | Requires specialized catalysts | 55% |

Industrial processes favor the resolution-recycling approach due to higher scalability, whereas academic settings may prioritize asymmetric catalysis for novel methodology development.

化学反应分析

Synthetic Formation

The compound is synthesized via a carbamate-forming reaction between tert-butyl chloroformate and (R)-2,4-dimethyl-3-oxopiperazine under basic conditions.

| Reaction Component | Details |

|---|---|

| Reagents | tert-butyl chloroformate, (R)-2,4-dimethyl-3-oxopiperazine |

| Base | Triethylamine (neutralizes HCl byproduct) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–25°C (prevents side reactions) |

| Yield | Not explicitly reported; optimized for industrial scale |

This reaction proceeds via nucleophilic attack of the piperazine nitrogen on the chloroformate carbonyl, forming the Boc-protected derivative.

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to regenerate the free amine, a critical step in multi-step syntheses .

This deprotection enables further functionalization of the piperazine nitrogen .

Nucleophilic Additions at the 3-Oxo Group

The ketone at position 3 undergoes nucleophilic attacks, such as Grignard additions or reductions, though direct data for this compound is limited. Analogous piperidinone systems show:

These reactions suggest potential for modifying the 3-oxo group to install electrophilic handles or chiral centers .

Piperazine Ring Functionalization

After Boc deprotection, the secondary amine undergoes alkylation or acylation. Experimental data from related systems include:

| Reaction | Conditions | Yield |

|---|---|---|

| Palladium-Catalyzed Coupling | Tris(dibenzylideneacetone)dipalladium(0), Xantphos, Cs₂CO₃, 100°C | 84% |

| Acylation | Acetyl chloride, DCM, 0°C | – |

These reactions are pivotal for constructing complex heterocycles in drug discovery .

Stability and Degradation

The compound exhibits stability under standard laboratory conditions but degrades under extremes:

| Condition | Effect |

|---|---|

| pH < 2 or > 10 | Hydrolysis of Boc group or piperazine ring opening |

| Temperatures > 100°C | Decomposition observed via TGA/DSC |

科学研究应用

Chemistry: tert-Butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of piperazine derivatives on various biological pathways. It serves as a model compound for understanding the interactions of piperazine-based drugs with biological targets .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs .

Industry: In the industrial sector, tert-butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate is used in the production of polymers and as a stabilizer in various chemical processes .

作用机制

The mechanism of action of tert-butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors in the CNS, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences compared to the target compound:

*Calculated based on the compound's name.

Key Observations:

- The 3-oxo group introduces hydrogen-bonding capability, unlike the hydroxyl group in ’s analog, which adds polarity .

- Fluorination : The difluorocyclohexanecarbonyl group in enhances lipophilicity and metabolic stability, a feature absent in the target compound.

- Heterocyclic Systems : Thiadiazole- and pyridine-containing analogs (e.g., ) exhibit extended π-systems, favoring interactions with aromatic residues in biological targets.

生物活性

tert-butyl (R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate (CAS No. 2247844-75-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including data tables and relevant case studies.

- Molecular Formula : C11H20N2O3

- Molecular Weight : 228.29 g/mol

- Structure : The compound features a piperazine ring with tert-butyl and carboxylate substituents, contributing to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that piperazine derivatives can inhibit the growth of cancer cells. For instance, compounds with structural similarities have demonstrated efficacy against breast and prostate cancer cell lines (MCF-7, MDA-MB-231, DU-145, and PC-3) through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : Similar compounds have been reported to possess neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

- Anti-inflammatory Properties : Research suggests that piperazine derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperazine derivatives, including this compound, evaluated their cytotoxic effects on various cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly compared to controls.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction |

| MDA-MB-231 | 10.5 | Cell cycle arrest |

| DU-145 | 12.0 | Inhibition of DNA synthesis |

| PC-3 | 14.5 | Induction of reactive oxygen species |

Case Study 2: Neuroprotective Activity

In an experimental model of neurodegeneration, this compound was assessed for its ability to protect neuronal cells from oxidative damage. The findings suggested that the compound significantly reduced markers of oxidative stress and improved cell viability.

| Treatment Group | Cell Viability (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 45 | High |

| Compound Treatment | 85 | Reduced |

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cell signaling pathways related to growth and apoptosis.

- Enzyme Inhibition : It has been suggested that similar compounds could inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Oxidative Stress Regulation : By modulating the levels of reactive oxygen species, the compound may help in mitigating cellular damage in neurodegenerative conditions.

常见问题

Basic Research Question

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and mobile phases (hexane/isopropanol) .

- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α]D²⁵ = +X° for the (R)-isomer).

- X-ray Crystallography : Definitive proof of absolute configuration, as demonstrated in tert-butyl piperazine carboxylate derivatives .

- ¹H NMR NOE Experiments : Detects spatial proximity of protons to confirm chair conformations in piperazine rings .

How can computational methods assist in understanding the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- Reaction Mechanism Modeling : Tools like Gaussian or ORCA simulate transition states. For example, SN2 reactions at the piperazine nitrogen can be studied using B3LYP/6-31G(d) basis sets .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites. The Boc group’s electron-withdrawing effect directs nucleophiles to the oxopiperazine carbonyl .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization for drug-discovery applications .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

- Toxicity : Classified as Acute Toxicity (Oral, Category 4; H302). Use PPE (gloves, goggles) and work in a fume hood .

- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.

- Spill Management : Neutralize with vermiculite or sand, followed by disposal as hazardous waste .

What strategies are effective for scaling up the synthesis while maintaining enantiomeric excess?

Advanced Research Question

- Flow Chemistry : Automated systems (e.g., capsule-based reactors) improve reproducibility and reduce side reactions during Boc protection/deprotection .

- Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported Pd) enhance recovery and reuse in asymmetric hydrogenation steps.

- Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progress to adjust parameters in real-time .

How do steric and electronic effects influence the reactivity of the piperazine ring in derivatization reactions?

Advanced Research Question

- Steric Effects : The tert-butyl group hinders axial attacks, favoring equatorial substitutions. For example, alkylation at N-1 proceeds faster than N-4 due to steric shielding .

- Electronic Effects : Electron-withdrawing groups (e.g., oxo) activate adjacent positions for nucleophilic additions. Hammett studies show σ⁺ values correlate with reaction rates .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions on the aromatic ring .

What are the best practices for characterizing byproducts in multi-step syntheses of this compound?

Advanced Research Question

- LCMS-HRMS : Identifies impurities via exact mass (e.g., over-alkylation or Boc cleavage byproducts).

- 2D NMR (COSY, HSQC) : Assigns structures of regioisomers, such as N- vs. O-alkylated products .

- Crystallographic Screening : Polymorph characterization (e.g., PXRD) detects crystalline byproducts that may form during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。